1-(3-Bromophenyl)-3-hydroxypyrrolidin-2-one
Overview
Description
1-(3-Bromophenyl)-3-hydroxypyrrolidin-2-one is a chemical compound with the molecular formula C₁₂H₁₂BrNO₂. It is a derivative of pyrrolidin-2-one, featuring a bromophenyl group at the 3-position and a hydroxyl group at the 3-position of the pyrrolidin-2-one ring
Scientific Research Applications
1-(3-Bromophenyl)-3-hydroxypyrrolidin-2-one has several scientific research applications across various fields:
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins like mitogen-activated protein kinase .
Pharmacokinetics
Similar compounds have shown phase-i metabolic pathways of demethylation, dehydrogenation, and epoxidation, and phase ii metabolic pathways of glucuronide and sulfate metabolites . The maximum concentration (Cmax) reached 1.00 ± 0.45 h after oral administration .
Biochemical Analysis
Biochemical Properties
1-(3-Bromophenyl)-3-hydroxypyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on nerve signal transmission. Additionally, this compound may interact with other proteins involved in oxidative stress responses, potentially influencing cellular redox states .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species (ROS) within cells . This compound can also impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, thereby preventing the breakdown of acetylcholine . This inhibition can result in prolonged nerve signal transmission and potential neurotoxic effects. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions but may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function due to increased acetylcholine levels . At high doses, it can lead to toxic or adverse effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, it may influence the activity of enzymes involved in the breakdown of amino acids and the production of energy . These interactions can lead to changes in metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms and may accumulate in certain tissues due to its affinity for specific binding proteins . This distribution pattern can influence the compound’s overall bioavailability and effectiveness .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . This subcellular localization is crucial for understanding the compound’s precise mechanisms of action and potential therapeutic applications .
Chemical Reactions Analysis
Common Reagents and Conditions:
Comparison with Similar Compounds
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
1-(3-bromophenyl)-3-hydroxypyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-7-2-1-3-8(6-7)12-5-4-9(13)10(12)14/h1-3,6,9,13H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHUCBIENHCHJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.